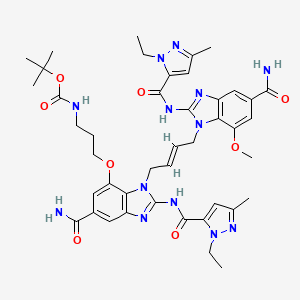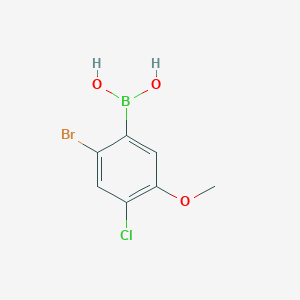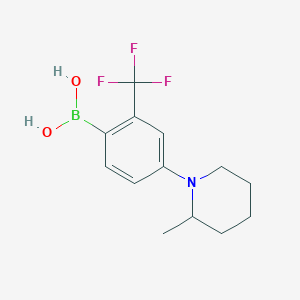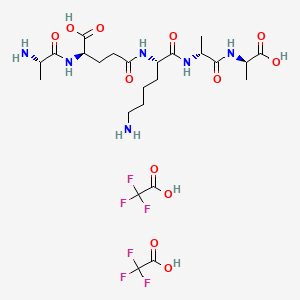
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol: is a synthetic organic compound belonging to the chromen-5-ol family. It is characterized by its complex molecular structure, which includes a heptyl chain, a methyl group, and a methylpent-3-enyl group attached to a chromen-5-ol core. This compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-5-ol Core: The chromen-5-ol core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.
Introduction of the Methyl and Methylpent-3-enyl Groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of intermediates required for the synthesis.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification and Isolation: Use of techniques such as distillation, crystallization, and chromatography to purify and isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides, acids, bases, and catalysts such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol has diverse applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
The exact mechanism of action may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Hexyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- 7-Methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
Comparison
- Structural Differences : The presence of different alkyl or alkoxy groups distinguishes these compounds from 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol.
- Chemical Properties : Variations in boiling points, densities, and pKa values due to structural differences.
- Biological Activities : Differences in biological activities and potential therapeutic effects based on structural variations .
Propiedades
Fórmula molecular |
C23H34O2 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
7-heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-12-19-16-21(24)20-13-15-23(4,25-22(20)17-19)14-10-11-18(2)3/h11,13,15-17,24H,5-10,12,14H2,1-4H3 |
Clave InChI |
MFRLGFBNEKYGNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)

![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)

![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)


![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)

![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)



![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
